molecular formula C7H11N3 B1281070 4,5,6-Trimethylpyrimidin-2-amine CAS No. 54568-11-5

4,5,6-Trimethylpyrimidin-2-amine

Cat. No.: B1281070
CAS No.: 54568-11-5
M. Wt: 137.18 g/mol
InChI Key: PGKDWIZGAJVLNB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trimethylpyrimidine with ammonia or an amine source under high temperature and pressure . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of N-substituted pyrimidines .

Scientific Research Applications

4,5,6-Trimethylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-Trimethylpyrimidin-2-amine, particularly in its antiviral activity, involves the inhibition of the HIV transcriptional elongation factor TFIIS. By binding to this enzyme, the compound decreases viral RNA synthesis, leading to reduced virus production . This mechanism highlights its potential as a therapeutic agent in antiviral treatments.

Comparison with Similar Compounds

  • 2,4,6-Trimethylpyridin-3-amine
  • 2-Chloro-N,N,5-trimethylpyrimidin-4-amine
  • 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

Comparison: 4,5,6-Trimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown specific antiviral activity against HIV, which is not commonly observed in other pyrimidine derivatives .

Properties

IUPAC Name

4,5,6-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKDWIZGAJVLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482430
Record name 4,5,6-trimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54568-11-5
Record name 4,5,6-trimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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